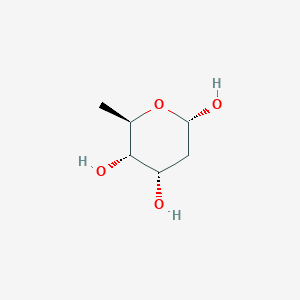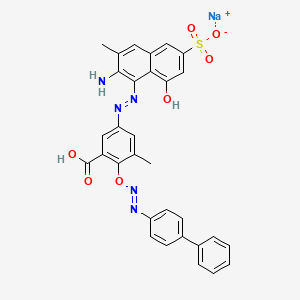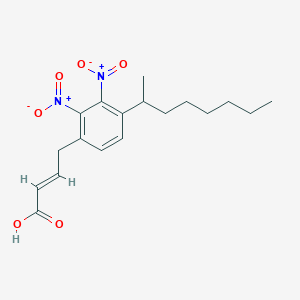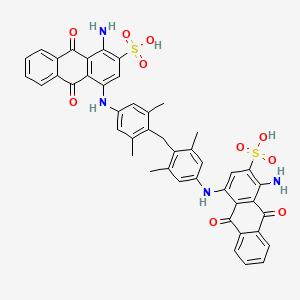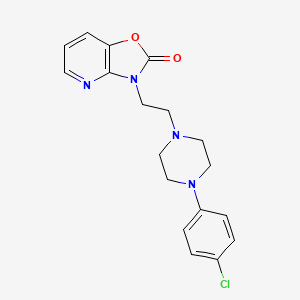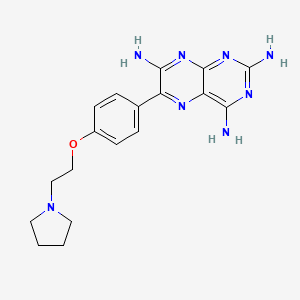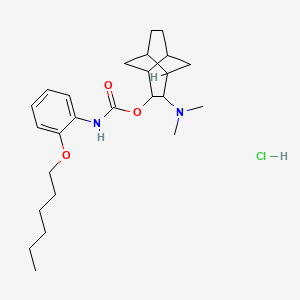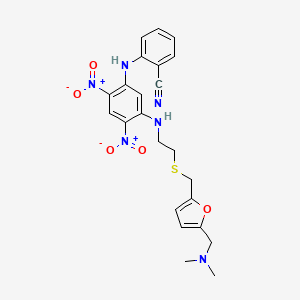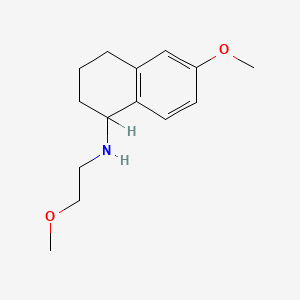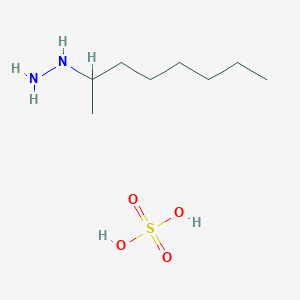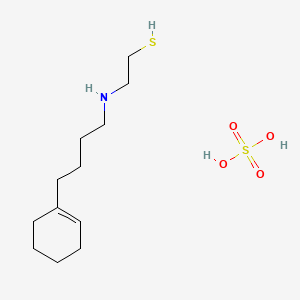
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is a chemical compound with the molecular formula C12-H20-N-O3-S2 and a molecular weight of 290.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves multiple steps. One of the methods includes the preparation of 2-(1-cyclohexenyl)ethylamine through an integrated flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method can reach up to 56% in a total residence time of 44.5 minutes, corresponding to a throughput of 32 mmol/h .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the continuous flow synthesis method mentioned above can be adapted for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various solvents. For example, the reduction of nitriles using hydrogen and a metal catalyst can produce primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of nitriles can yield primary amines, which can further react to form secondary and tertiary amines .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, leading to the formation of biologically active products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
Ethanethiol, 2-((4-(1-cyclohexenyl)butyl)amino)-, hydrogen sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102489-81-6 |
|---|---|
Molekularformel |
C12H25NO4S2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2-[4-(cyclohexen-1-yl)butylamino]ethanethiol;sulfuric acid |
InChI |
InChI=1S/C12H23NS.H2O4S/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
InChI-Schlüssel |
WJKJBXORVORDIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCCCNCCS.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


